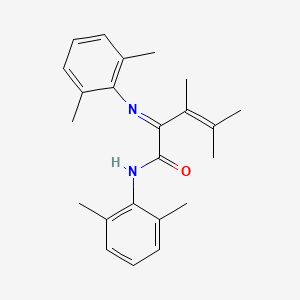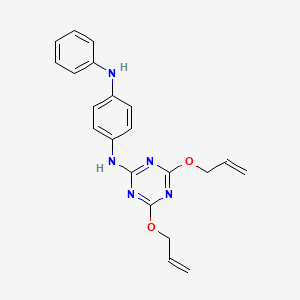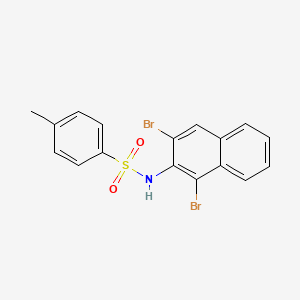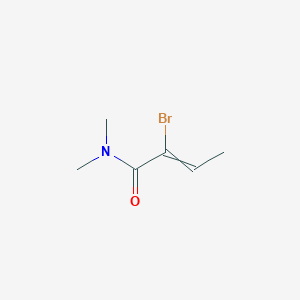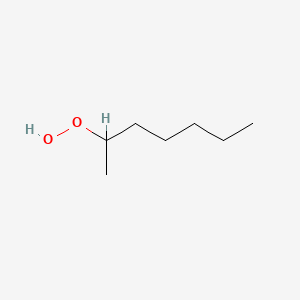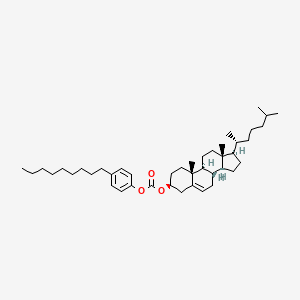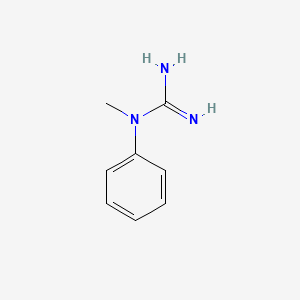
Guanidine, N-methyl-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-methyl-N-phenyl-, is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a guanidine group substituted with a methyl group and a phenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-methyl-N-phenyl-, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of N-methyl-N-phenylthiourea with an amine in the presence of a guanylating agent such as S-methylisothiourea can yield the desired guanidine derivative . Another method involves the use of cyanamides that react with derivatized amines under mild conditions .
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods typically employ coupling reagents or metal-catalyzed guanidylation to achieve high yields. For example, the use of copper-catalyzed cross-coupling chemistry has been shown to be effective in the large-scale production of guanidines .
化学反応の分析
Types of Reactions
Guanidine, N-methyl-N-phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-guanidines.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Guanidines can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine, N-methyl-N-phenyl-, include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine, N-methyl-N-phenyl-, can yield oxo-guanidines, while reduction can produce corresponding amines .
科学的研究の応用
Guanidine, N-methyl-N-phenyl-, has a wide range of applications in scientific research:
作用機序
The mechanism of action of guanidine, N-methyl-N-phenyl-, involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, guanidines can enhance the release of acetylcholine by inhibiting voltage-gated potassium channels, leading to increased neurotransmitter release . This property makes guanidines useful in the study of neuromuscular junctions and other physiological processes.
類似化合物との比較
Similar Compounds
Similar compounds to guanidine, N-methyl-N-phenyl-, include:
N,N’-Disubstituted guanidines: Such as N,N’-dimethylguanidine and N,N’-diphenylguanidine.
Thiourea derivatives: Such as N-methyl-N-phenylthiourea.
Cyanamides: Such as N-methyl-N-phenylcyanamide.
Uniqueness
Guanidine, N-methyl-N-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the guanidine moiety enhances its reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
20600-59-3 |
|---|---|
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC名 |
1-methyl-1-phenylguanidine |
InChI |
InChI=1S/C8H11N3/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10) |
InChIキー |
DSJVSLJDQPTJSK-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


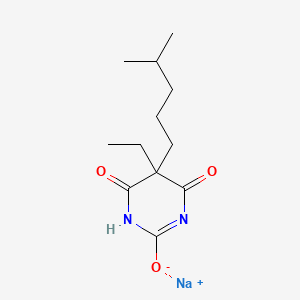
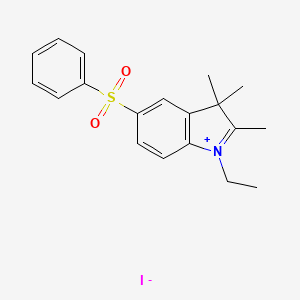
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
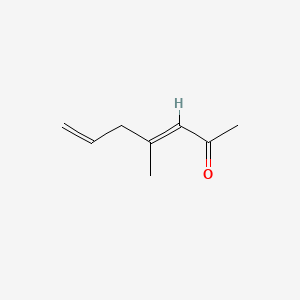
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
